2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide
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Overview
Description
2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide is a complex organic compound that features a quinazolinone core, a morpholine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of appropriate anthranilic acid derivatives with formamide or similar reagents.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions involving 2-chloroethylmorpholine.
Attachment of the Sulfanyl Group: This step involves the reaction of the quinazolinone derivative with thiol-containing compounds under basic conditions.
Coupling with 3-Nitrophenyl Acetamide: The final step involves coupling the intermediate with 3-nitrophenyl acetamide using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The morpholine ring and quinazolinone core can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the biological pathways involving quinazolinone derivatives.
Industrial Applications: It may find use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity, while the nitrophenyl group may contribute to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one.
Morpholine Derivatives: Compounds like 4-(2-chloroethyl)morpholine.
Nitrophenyl Derivatives: Compounds like 3-nitroaniline.
Uniqueness
The uniqueness of 2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide lies in its combination of these three distinct moieties, which may confer unique biological activities and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O5S/c28-20(23-16-4-3-5-17(14-16)27(30)31)15-33-21-18-6-1-2-7-19(18)26(22(29)24-21)9-8-25-10-12-32-13-11-25/h3-5,14H,1-2,6-13,15H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXOWGRSSHPVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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